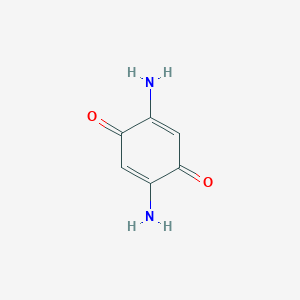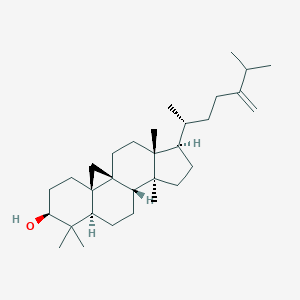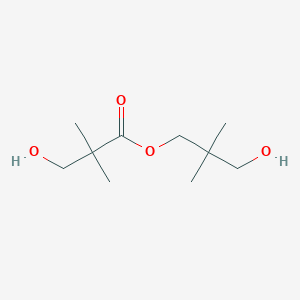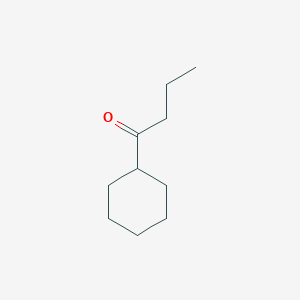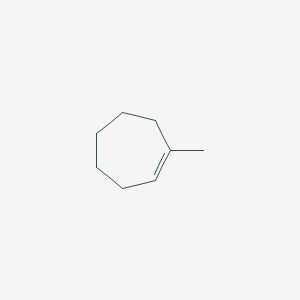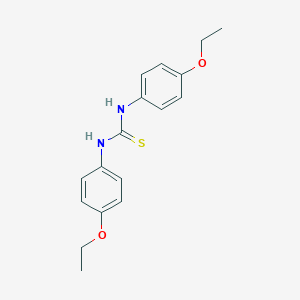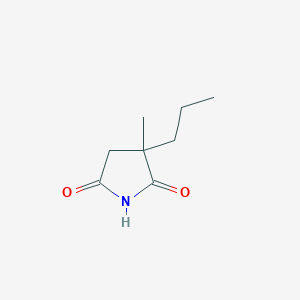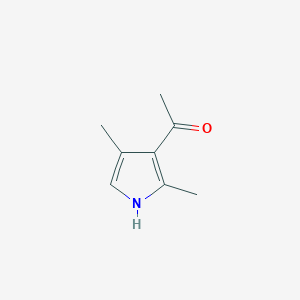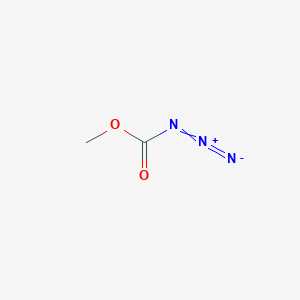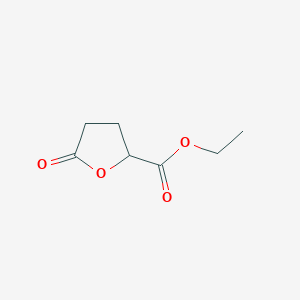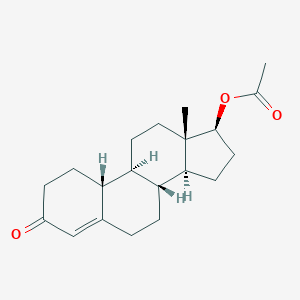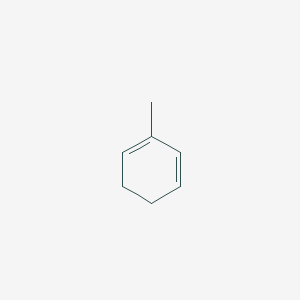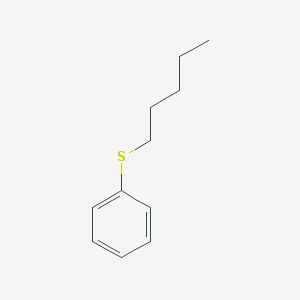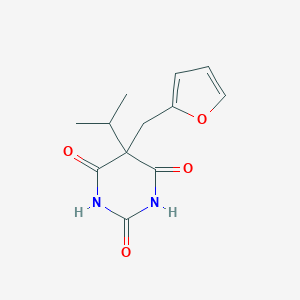
5-Furfuryl-5-isopropylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Furfuryl-5-isopropylbarbituric acid, also known as FIBA, is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder that is soluble in water and organic solvents. FIBA has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
5-Furfuryl-5-isopropylbarbituric acid has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, sedative, and hypnotic properties. 5-Furfuryl-5-isopropylbarbituric acid has also been found to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has been found to have antitumor activity, which may make it useful in the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting the activity of neurons. 5-Furfuryl-5-isopropylbarbituric acid may enhance the activity of the GABA receptor, leading to an increase in the inhibitory activity of neurons. This may explain its sedative, hypnotic, and anticonvulsant properties.
Effets Biochimiques Et Physiologiques
5-Furfuryl-5-isopropylbarbituric acid has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. This may contribute to its sedative and hypnotic effects. 5-Furfuryl-5-isopropylbarbituric acid has also been found to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Furfuryl-5-isopropylbarbituric acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of using 5-Furfuryl-5-isopropylbarbituric acid is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research on 5-Furfuryl-5-isopropylbarbituric acid. One area of research could be the development of 5-Furfuryl-5-isopropylbarbituric acid derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid, which could provide insights into its therapeutic potential. Additionally, research could be conducted on the use of 5-Furfuryl-5-isopropylbarbituric acid in combination with other drugs for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
5-Furfuryl-5-isopropylbarbituric acid can be synthesized by the reaction of furfurylamine and isopropylmalonic acid in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form 5-Furfuryl-5-isopropylbarbituric acid. The yield of 5-Furfuryl-5-isopropylbarbituric acid can be improved by using a solvent system that contains a higher concentration of sodium ethoxide.
Propriétés
Numéro CAS |
1146-21-0 |
|---|---|
Nom du produit |
5-Furfuryl-5-isopropylbarbituric acid |
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17) |
Clé InChI |
GPMGSASPWYMZHC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
SMILES canonique |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2 |
melting_point |
169.0 °C |
Autres numéros CAS |
1146-21-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



